6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine
- 4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
- 6-(1,3-dimethyl-1H-pyrazol-5-yl)quinoline
Uniqueness
What sets 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-4-carbonitrile apart is its unique combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H9N5/c1-7-3-10(15(2)14-7)9-4-8(5-11)12-6-13-9/h3-4,6H,1-2H3 |
InChI Key |
RKAODPIIKTXFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NC=NC(=C2)C#N)C |
Origin of Product |
United States |
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